molecular formula C8H3Cl2F3O4S B6313315 3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoyl chloride, 98% CAS No. 1858251-74-7

3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoyl chloride, 98%

Cat. No. B6313315
CAS RN: 1858251-74-7
M. Wt: 323.07 g/mol
InChI Key: ASHPQRAVXWMOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoyl chloride, or CTFMB for short, is an important intermediate for the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other fine chemicals. It is a white solid, soluble in polar solvents such as dichloromethane, and is commercially available in a 98% purity grade. CTFMB is a versatile reagent that has been used in various syntheses and is of particular interest in the fields of organic synthesis and medicinal chemistry.

Mechanism of Action

CTFMB is a versatile reagent that is used in a variety of reactions, such as nucleophilic substitution, Friedel-Crafts acylation, and alkylation. In nucleophilic substitution reactions, CTFMB acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide or an aryl halide. In Friedel-Crafts acylation reactions, CTFMB reacts with an aromatic ring to form an acylated product. In alkylation reactions, CTFMB reacts with an alkyl halide or an aryl halide to form an alkylated product.
Biochemical and Physiological Effects
CTFMB does not have any known biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is not expected to have any adverse effects on humans or the environment.

Advantages and Limitations for Lab Experiments

CTFMB is a versatile reagent that has a wide range of applications in organic synthesis and medicinal chemistry. It is commercially available in a 98% purity grade, and is relatively inexpensive. It is also easy to handle, as it is soluble in polar solvents such as dichloromethane. However, it is a strong acid and should be handled with care.

Future Directions

CTFMB has a wide range of potential applications in organic synthesis and medicinal chemistry. It can be used in the synthesis of a variety of compounds, such as heterocyclic compounds, heteroaromatic compounds, and polycyclic aromatic compounds. It can also be used as a starting material for the synthesis of a range of heterocyclic compounds, such as quinolines, indoles, and pyridines. In addition, CTFMB can be used in the synthesis of a range of pharmaceuticals, agrochemicals, and other fine chemicals. Furthermore, CTFMB can be used in the synthesis of a range of polymers, such as polyurethanes, polyesters, and polyamides. Finally, CTFMB can be used in the synthesis of a range of organometallic compounds, such as organolithium compounds and organoboranes.

Synthesis Methods

CTFMB is typically synthesized from 4-trifluoromethoxybenzoic acid and chlorosulfonic acid, which are reacted in the presence of an inert solvent such as dichloromethane. The reaction is carried out at room temperature and yields a white solid, which is then purified by recrystallization.

Scientific Research Applications

CTFMB has been widely used in organic synthesis and medicinal chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has been used in the synthesis of a variety of compounds, such as heterocyclic compounds, heteroaromatic compounds, and polycyclic aromatic compounds. It has also been used as a starting material for the synthesis of a range of heterocyclic compounds, such as quinolines, indoles, and pyridines.

properties

IUPAC Name

3-chlorosulfonyl-4-(trifluoromethoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O4S/c9-7(14)4-1-2-5(17-8(11,12)13)6(3-4)18(10,15)16/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHPQRAVXWMOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoyl chloride

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